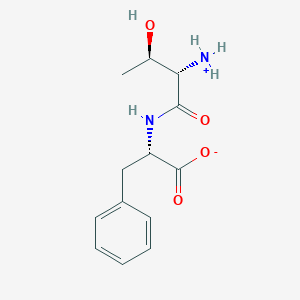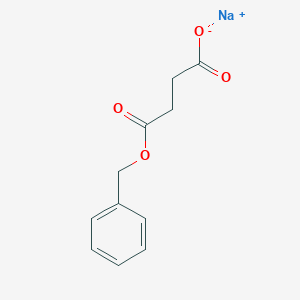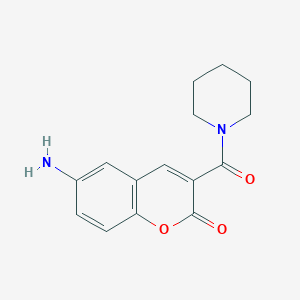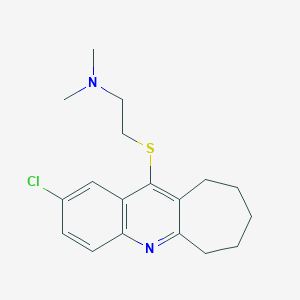
trans-Diamminetetrachloroplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Diamminetetrachloroplatinum(IV) is a platinum compound with the molecular formula Pt(NH3)2Cl4 and a molecular weight of 370.95 . It is a stereoisomer of cis-diamminetetrachloroplatinum(IV), which is known to possess antitumor activity, while the trans-stereoisomer is inactive .
Synthesis Analysis
The reduction of trans-Diamminetetrachloroplatinum(IV) by two thiol-containing amino acids, l-cysteine (Cys) and dl-homocysteine (Hcy), has been characterized . The reduction process obeys overall second-order kinetics .Molecular Structure Analysis
The molecular structure of trans-Diamminetetrachloroplatinum(IV) is represented by the linear formula Pt(NH3)2Cl4 .Chemical Reactions Analysis
The reduction process of trans-Diamminetetrachloroplatinum(IV) by l-cysteine (Cys) and dl-homocysteine (Hcy) has been characterized . The dependencies of the observed second-order rate constants k’ on pH have been established between pH 4.03 and 11.24 .Physical And Chemical Properties Analysis
Trans-Diamminetetrachloroplatinum(IV) has a molecular weight of 370.95 .Wissenschaftliche Forschungsanwendungen
Inorganic Chemistry
Azane;platinum(4+);tetrafluoride, also known as Platinum tetrafluoride, is an inorganic compound with the chemical formula PtF4. In the solid state, the compound features platinum (IV) in octahedral coordination geometry . It was first reported by Henri Moissan by the fluorination of platinum metal in the presence of hydrogen fluoride . It has been used in various reactions and can form adducts with selenium tetrafluoride and bromine trifluoride .
Anticancer Research
Trans-Diamminetetrachloroplatinum, also known as cisplatin, is a platinum-based antitumor agent. It has been used in clinical applications due to its broad and highly effective antitumor effects . It has been found to contribute to platinum-resistant conditions in ovarian cancer by promoting cell proliferation, affecting the cell cycle, and reducing apoptosis .
Immunotherapy
With the rapid development of immunotherapy, platinum-based antitumor agents have gained new challenges and opportunities. Research into platinum drugs has progressed to multi-ligand and multi-functional platinum precursors .
Neural Stem Cell Research
NSC 123895, also known as StemPro NSC SFM, is specifically formulated for serum-free growth and expansion of human neural stem cells (hNSCs). It supports superior expansion and retains multipotent differentiation potential of NSCs .
Photodynamic Therapy
Platinum-based drugs have started to move in the direction of multi-targeting, nanocarrier modification, immunotherapy, and photodynamic therapy .
Tumor Microenvironment Regulation
Research into platinum drugs has also involved their pharmacological effects in immunotherapy and tumor microenvironment regulation .
Wirkmechanismus
Target of Action
Azane;Platinum(4+);Tetrafluoride, also known as trans-Diamminetetrachloroplatinum, Platinum, diamminetetrachloro-, (OC-6-11)-, or NSC 123895, is an inorganic compound with the chemical formula PtF4 . In the solid state, the compound features platinum(IV) in octahedral coordination geometry
Mode of Action
It’s known that the compound features platinum(iv) in octahedral coordination geometry .
Biochemical Pathways
It’s known that photoactive metal complexes can induce novel effects on biochemical pathways and combat resistance to conventional drugs .
Pharmacokinetics
A systematic assessment of the pharmacokinetics for platinum analogues with quantification of total platinum and intact drugs at both animal and target cell levels can help us understand the pharmacokinetics of platinum-based anticancer drugs comprehensively, which can further provide a scientific basis for the study of their efficacy and toxicity .
Result of Action
It’s known that a solution of platinum tetrafluoride in water rapidly decomposes, releasing heat and forming an orange coloured platinum dioxide hydrate precipitate and fluoroplatinic acid .
Action Environment
It’s known that the compound decomposes to platinum metal and fluorine gas when heated to a red hot temperature .
Safety and Hazards
Zukünftige Richtungen
The development of a new generation of platinum anticancer drugs is of great interest in order to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . The overall kinetic and mechanistic picture enables an in-depth understanding of the reduction process of this type of Pt (IV) anticancer prodrug .
Eigenschaften
IUPAC Name |
azane;platinum(4+);tetrafluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXPKGKVCYQWJV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[F-].[F-].[F-].[F-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H6N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16893-06-4 |
Source


|
| Record name | Platinum(IV), diamminetetrachloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?
A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

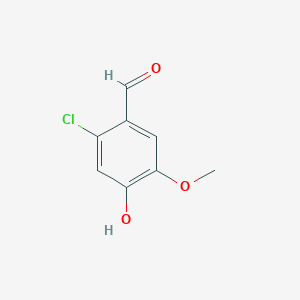
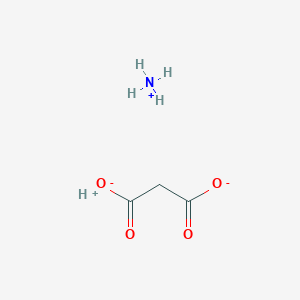
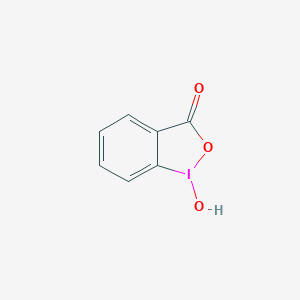
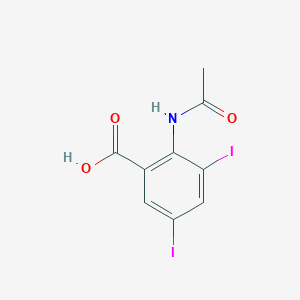


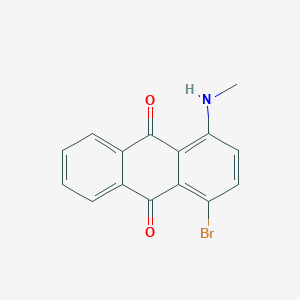
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
